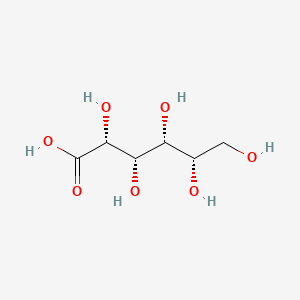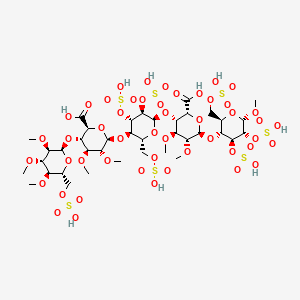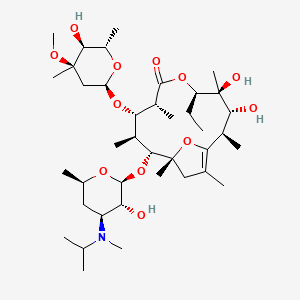
Lamivudine
Descripción general
Descripción
Lamivudine is a medication used in combination with other medicines for the treatment of the infection caused by the human immunodeficiency virus (HIV). HIV is the virus that causes acquired immune deficiency syndrome (AIDS). Lamivudine will not cure or prevent HIV infection or AIDS .
Synthesis Analysis
Lamivudine is synthesized from L-menthyl-glyoxylate, which uses L-menthol as a chiral auxiliary. L-menthyl-glyoxylate is obtained by reacting menthol with some carboxyl derivatives, such as glyoxyl acid, maleic anhydride, and fumaric acid .Molecular Structure Analysis
Lamivudine is a cytosine analog. It has a molecular formula of C8H11N3O3S and a molecular weight of 229.256 Da .Chemical Reactions Analysis
The synthesis of Lamivudine involves the esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration. Alternatively, it can start from the esterification of menthol with fumaric acid to synthesize dimenthyl fumarate, followed by ozone and hydration .Physical And Chemical Properties Analysis
Lamivudine is a small molecule with a molecular weight of 229.26 g/mol. It has a chemical formula of C8H11N3O3S .Aplicaciones Científicas De Investigación
Cancer Treatment
Recent studies have explored the use of Lamivudine-loaded nanoparticles for targeting cancer cells. The aim is to repurpose Lamivudine’s antiviral properties for anticancer indications, particularly in lung cancer treatment .
Drug Delivery Systems
Lamivudine has been incorporated into novel drug delivery systems such as nanoparticles surface modified with monoclonal antibodies. These systems are designed to target specific cells, enhancing the efficacy and reducing side effects .
Molecular Interaction Studies
Charge density analysis of Lamivudine and its derivatives provides insights into ligand-receptor interactions. This research can inform the design of new drugs and therapeutic strategies .
Analytical Techniques
Lamivudine is used as a reference compound in the development of analytical techniques like derivative spectrophotometry and HPLC for drug determination in combined medications .
Hepatitis B Treatment Comparisons
Comparative studies have been conducted to evaluate the efficacy of Lamivudine against other treatments like Entecavir for acute hepatitis B, providing valuable data for clinical decision-making .
Mecanismo De Acción
Target of Action
Lamivudine, also known as 3TC, is a synthetic nucleoside analogue . It primarily targets two key enzymes: HIV reverse transcriptase and hepatitis B virus polymerase . These enzymes are crucial for the replication of HIV and hepatitis B virus (HBV), respectively .
Mode of Action
Lamivudine is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase . The incorporation of L-TP into the growing viral DNA chain results in DNA chain termination , thereby inhibiting viral replication .
Biochemical Pathways
Lamivudine’s principal mode of action involves the inhibition of the reverse transcription process of the HIV-1 and HBV life cycles . Reverse transcription is the process by which the viral RNA genome is converted into DNA. Lamivudine, in its active triphosphate form, competes with the natural substrate, cytosine triphosphate, for incorporation into the growing viral DNA chain . Once incorporated, it causes premature termination of the DNA chain, thus preventing the completion of viral DNA synthesis .
Pharmacokinetics
Lamivudine is well absorbed from the gastrointestinal tract, and its bioavailability is approximately 86% . It is less than 36% bound to plasma proteins . The elimination half-life of lamivudine is between 5 to 7 hours, and about 70% of the drug is excreted unchanged in urine . These properties contribute to the drug’s good bioavailability and allow for effective therapeutic concentrations to be achieved in the body .
Result of Action
The primary molecular effect of lamivudine is the inhibition of viral DNA synthesis, which leads to a decrease in viral load and an increase in CD4 cell counts in HIV-infected patients . At the cellular level, lamivudine has been shown to inhibit cell growth and reduce the invasive capability of certain cancer cells . Additionally, it has been found to downregulate the expression of human endogenous retroviruses (HERVs), which may have implications in various diseases .
Action Environment
The action of lamivudine can be influenced by various environmental factors. For instance, the presence of renal impairment can affect the drug’s excretion, necessitating dose adjustment . Furthermore, the efficacy of lamivudine can be affected by the presence of viral resistance mutations . Lamivudine is typically used in combination with other antiretroviral drugs to enhance efficacy and prevent the development of drug resistance . It can be taken with or without food , and should be stored at room temperature .
Safety and Hazards
Direcciones Futuras
The prominence of lamivudine in HIV therapy is highlighted by its incorporation in recent innovative treatment strategies, such as single-tablet regimens that address challenges associated with regimen complexity and treatment adherence and 2-drug regimens being developed to mitigate cumulative drug exposure and toxicities .
Propiedades
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023194 | |
| Record name | Lamivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lamivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L | |
| Record name | Lamivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00709 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LAMIVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lamivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
8.3X10-16 mm Hg @ 25 °C /Estimated/ | |
| Record name | LAMIVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5'-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination., Lamivudine enters cells by passive diffusion and is phosphorylated to its active metabolite, lamivudine triphosphate. Lamivudine triphosphate competes with deoxycytidine triphosphate for binding to reverse transcriptase, and incorporation into DNA results in chain termination. Lamivudine has very low affinity for human alpha and omega DNA polymerases, moderate affinity for beta DNA polymerase, and higher affinity for gamma DNA polymerase. | |
| Record name | Lamivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00709 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LAMIVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lamivudine | |
Color/Form |
Crystals from boiling ethanol | |
CAS RN |
134678-17-4 | |
| Record name | Lamivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134678-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lamivudine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134678174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lamivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00709 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lamivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAMIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T8Q726O95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LAMIVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lamivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-162 °C, 160 - 162 °C | |
| Record name | Lamivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00709 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LAMIVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lamivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lamivudine inhibit HBV replication?
A1: Lamivudine is a cytidine analogue that inhibits HBV replication by acting as a chain terminator of viral DNA synthesis. [] Once inside the cell, lamivudine is phosphorylated to its active triphosphate form. This active form competes with natural cytidine triphosphate for incorporation into the growing viral DNA chain by HBV's reverse transcriptase. Due to its structural difference from cytidine, lamivudine lacks the 3'-hydroxyl group necessary for further chain elongation, effectively halting viral DNA synthesis. []
Q2: What are the downstream effects of lamivudine treatment in patients with CHB?
A2: The primary downstream effect of lamivudine treatment is the suppression of HBV DNA replication. [] This often leads to a decrease in serum alanine aminotransferase (ALT) levels, indicating reduced liver inflammation. [] In some patients, lamivudine treatment can also lead to HBeAg seroconversion, a marker of long-term response to treatment and a more favorable disease course. [] Additionally, lamivudine therapy has been shown to improve liver histology in CHB patients. []
Q3: What is the molecular formula and weight of lamivudine?
A3: The molecular formula of lamivudine is C8H11N3O3S, and its molecular weight is 229.26 g/mol. []
Q4: How do mutations in the HBV polymerase gene affect lamivudine's activity?
A4: Mutations in the reverse transcriptase (RT) domain of the HBV polymerase gene, specifically the YMDD motif, are the primary mechanism of lamivudine resistance. [] The most common mutation is rtM204V/I, where methionine at position 204 is replaced by valine or isoleucine. This mutation reduces lamivudine's binding affinity to the RT, hindering its incorporation into viral DNA and leading to reduced drug efficacy. [, ]
Q5: What are the limitations of lamivudine's long-term use in CHB treatment?
A6: One major limitation is the emergence of drug-resistant HBV mutants, particularly those with mutations in the YMDD motif of the polymerase gene. [] These mutations can lead to virological breakthrough and disease reactivation. [] The rate of lamivudine resistance can be as high as 70% after four years of treatment. []
Q6: How is lamivudine absorbed and eliminated from the body?
A7: Lamivudine is well absorbed orally, reaching peak plasma concentrations within 1 hour after administration. [] It is primarily eliminated unchanged in the urine, with approximately 78% of the administered dose recovered renally. []
Q7: What are the typical virologic response rates to lamivudine in patients with CHB?
A9: Virologic response rates to lamivudine vary depending on factors like HBV genotype, pretreatment ALT levels, and HBeAg status. [, , ] Studies show that after one year of treatment, approximately 18-30% of HBeAg-positive patients achieve HBeAg seroconversion. [] In HBeAg-negative patients, a significant proportion achieve undetectable HBV DNA levels. []
Q8: Has lamivudine been studied in combination with other antiviral agents?
A10: Yes, lamivudine has been studied in combination with other antiviral agents, such as interferon-alpha and adefovir. [, ] While the addition of lamivudine to interferon-alpha did not show significant improvement over lamivudine monotherapy, sequential therapy (lamivudine followed by interferon) demonstrated better outcomes. [, ] The combination of lamivudine and adefovir is effective in treating lamivudine-resistant CHB. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



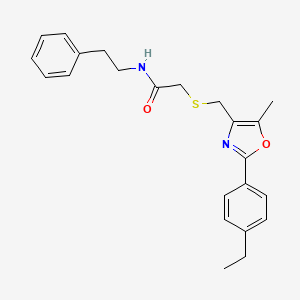
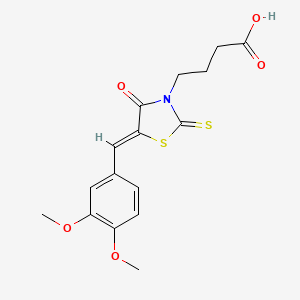
![2-Methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole](/img/structure/B1674366.png)
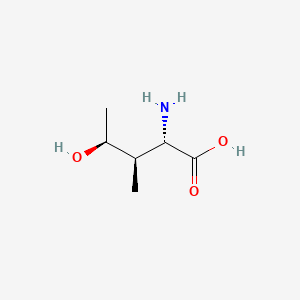
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B1674370.png)
![2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid](/img/structure/B1674371.png)

![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)

